molecular formula C20H44BrN B15344045 Octadecyldimethylammonium bromide

Octadecyldimethylammonium bromide

Cat. No.: B15344045
M. Wt: 378.5 g/mol
InChI Key: QMDUPVPMPVZZGK-UHFFFAOYSA-N
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Description

Octadecyldimethylammonium bromide (C21H46BrN), also referred to as octadecyltrimethylammonium bromide (OTAB), is a quaternary ammonium salt characterized by an octadecyl (C18) hydrocarbon chain, three methyl groups bonded to a central nitrogen atom, and a bromide counterion . It is a cationic surfactant with a molecular weight of approximately 392.51 g/mol. This compound is widely utilized in industrial and research applications due to its amphiphilic properties, including:

  • Surfactant functionality: Stabilizing emulsions and reducing surface tension.
  • Antimicrobial activity: Disrupting microbial cell membranes.
  • Nanomaterial synthesis: Templating agents for mesoporous materials .

A nomenclature discrepancy exists in literature, where "dimethyl" and "trimethyl" are occasionally conflated. The correct IUPAC name, N,N,N-trimethyl-1-octadecanaminium bromide, reflects its trimethyl configuration .

Properties

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

IUPAC Name

dimethyl(octadecyl)azanium;bromide

InChI

InChI=1S/C20H43N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H

InChI Key

QMDUPVPMPVZZGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[NH+](C)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyldimethylammonium bromide can be synthesized through the quaternization of dimethylamine with octadecyl bromide. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The reaction proceeds as follows:

C2H5N(CH3)2+C18H37BrC18H37N(CH3)2Br\text{C}_2\text{H}_5\text{N(CH}_3\text{)}_2 + \text{C}_18\text{H}_37\text{Br} \rightarrow \text{C}_18\text{H}_37\text{N(CH}_3\text{)}_2\text{Br} C2​H5​N(CH3​)2​+C1​8H3​7Br→C1​8H3​7N(CH3​)2​Br

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Octadecyldimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interact with anionic species.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion.

    Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its bromide ion with other anions present in the solution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be octadecyldimethylammonium hydroxide.

Scientific Research Applications

Dimethyldioctadecylammonium bromide (DODAB), also known as dioctadecyldimethylammonium bromide, is a double-chained quaternary ammonium surfactant that can form unilamellar vesicles (ULVs) in water . It has a variety of applications, including uses in scientific research related to drug delivery, emulsion stabilization, and protein crystallization .

Scientific Research Applications

  • Immunoadjuvant DODAB and CpG oligonucleotides have been used separately as potent immunoadjuvants for Th1 .
  • Liposomes DODAB lipids can be used to develop novel formulations of efficient DODAB-antimicrobial peptide (AMP) complexes . DODAB liposomes have demonstrated efficient drug delivery of biological macromolecules . DODAB bilayer fragments and complexes are of interest for studying the stability and solubilization of hydrophobic drugs and the formation of liposome-gene/DNA complexes .
  • Non-viral vector in gene therapy In dilute aqueous solution, above its gel-to-liquid crystalline temperature (Tm≈45°C), DODAB self-assembles as unilamellar vesicles (ULVs), providing potential application, e.g., as a non-viral vector in gene therapy .
  • Surfactant Modification Synthesis and surfactant modification of clinoptilolite and montmorillonite by using solutions of hexadecyltrimethylammonium bromide (CH(3)(CH(2))(15)N(Br)(CH(3))(3), HDTMAB) and dithis compound ((CH(3)(CH(2))(17))(2)N(Br)(CH(3))(2), DODMAB) .
  • Model Systems Fundamental studies on the interactions between lipid bilayers and (ethylene oxide)-b-(propylene oxide)-b-(ethylene oxide) copolymers (PEO-PPO-PEO, Pluronics) have been carried out recently as model systems for the complex behavior of cell membranes with this class of polymers often employed in pharmaceutical formulations .
  • Emulsion Stabilization It has widespread applications in the areas of drug delivery, emulsion stabilization, and protein crystallization .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares OTAB with key analogs, highlighting differences in alkyl chain length, counterions, and molecular weight:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Counterion Key Applications
Octadecyldimethylammonium bromide (OTAB) C21H46BrN 392.51 C18 Br⁻ Surfactant, antimicrobial agent
Dimethyldioctadecylammonium bromide (DODAB) C38H80BrN 630.97 2 × C18 Br⁻ Vesicle formation, drug delivery
Heptadecyltrimethylammonium bromide C20H44BrN 378.48 C17 Br⁻ Phase transfer catalysis, micelle templating
Hexadecyldimethylammonium chloride C18H40ClN 305.98 C16 Cl⁻ Disinfectants, fabric softeners
Octadecyltrimethylammonium chloride C21H46ClN 347.06 C18 Cl⁻ Corrosion inhibition, nanoparticle synthesis
Key Observations:

Alkyl Chain Length :

  • Longer chains (e.g., C18 in OTAB) enhance hydrophobicity, lowering critical micelle concentration (CMC) and improving membrane disruption efficacy compared to C16 or C17 analogs .
  • DODAB, with two C18 chains, forms bilayers instead of micelles, enabling vesicle-based drug delivery systems .

Counterion Effects :

  • Bromide salts (OTAB, DODAB) exhibit higher water solubility than chloride analogs (e.g., octadecyltrimethylammonium chloride) due to bromide’s larger ionic radius and lower lattice energy .

Functional and Application-Based Comparisons

Surfactant Performance :
  • OTAB’s CMC (~0.1 mM) is lower than hexadecyltrimethylammonium bromide (CTAB, CMC ~1 mM), reflecting superior micelle stability from its longer chain .
  • DODAB’s bilayer structures are preferred in liposomal formulations for sustained drug release, unlike OTAB’s micellar systems .
Antimicrobial Activity :
  • OTAB demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) due to its ability to penetrate lipid bilayers. Its efficacy surpasses C16 analogs but is comparable to benzalkonium chloride derivatives .

Toxicity and Environmental Impact

  • Chloride variants (e.g., octadecyltrimethylammonium chloride) are less toxic in aquatic environments but less effective as antimicrobials .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing octadecyldimethylammonium bromide?

  • Synthesis : While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous quaternary ammonium surfactants (e.g., cetyltrimethylammonium bromide) are typically synthesized via alkylation of dimethylamine with alkyl bromides. Purification involves recrystallization or column chromatography to achieve ≥99% purity for critical applications like chromatography .
  • Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95% as per pharmacopeial standards), and thermogravimetric analysis (TGA) for thermal stability profiling .

Q. How should researchers safely handle this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
  • Environmental Precautions : Avoid release into waterways due to acute aquatic toxicity (GHS Category 1). Contain spills with inert absorbents and dispose via certified hazardous waste facilities .

Q. What are the critical parameters for formulating nanoparticle systems using this compound?

  • Role in Nanoparticle Synthesis : Acts as a cationic surfactant to stabilize lipid nanoparticles (e.g., nanostructured lipid carriers, NLCs). Key parameters include surfactant-to-lipid ratio (optimized via factorial design) and zeta potential measurement (target >+30 mV for colloidal stability) .
  • Methodology : Use phase inversion temperature (PIT) techniques for organic solvent-free synthesis, validated by dynamic light scattering (DLS) for size distribution and Turbiscan AG for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported critical micelle concentration (CMC) values for this compound under varying conditions?

  • Data Analysis Framework : Conduct systematic conductometric titrations to measure CMC across ionic strengths (e.g., NaCl concentrations) and temperatures. Compare results with thermodynamic models (e.g., Gibbs free energy of micellization) to identify deviations caused by counterion binding or impurity interference .
  • Case Study : For cetyldimethylethylammonium bromide, CMC decreased from 0.8 mM to 0.3 mM as NaCl concentration increased from 0 to 100 mM, highlighting electrolyte effects on micellization .

Q. What experimental strategies optimize the use of this compound in perovskite solar cell interfaces?

  • Interface Engineering : Anchor this compound as a self-assembled monolayer (SAM) at perovskite/hole-transport interfaces to reduce recombination losses. Validate via X-ray photoelectron spectroscopy (XPS) for surface coverage and ultraviolet photoelectron spectroscopy (UPS) for energy-level alignment .
  • Performance Metrics : SAM-treated devices achieved a record efficiency of 12% in Sn-based perovskites, attributed to improved charge extraction and reduced defect density .

Q. How do mixed micelle systems involving this compound enhance drug delivery efficacy?

  • Co-Surfactant Synergy : Combine with non-ionic surfactants (e.g., MEGA-10) to modulate micelle size and drug-loading capacity. For example, mixed micelles of cetyltrimethylammonium bromide and MEGA-10 showed a 40% increase in hydrophobic drug encapsulation compared to single-surfactant systems .
  • Methodological Validation : Use fluorescence quenching assays to quantify drug-micelle binding constants and small-angle neutron scattering (SANS) for structural characterization .

Methodological Guidance

Q. What analytical techniques are essential for assessing environmental toxicity of this compound?

  • Aquatic Toxicity Testing : Follow OECD Guideline 201 (algae growth inhibition) and 202 (Daphnia magna immobilization). For this compound analogs, EC₅₀ values for algae range from 0.1–1.0 mg/L, classifying it as highly toxic .
  • Mitigation Strategies : Implement biodegradation studies using activated sludge models (ISO 11734) to assess persistence .

Q. How to design a factorial experiment for optimizing surfactant-mediated nanoparticle synthesis?

  • Experimental Design : Apply a 2² factorial design varying surfactant concentration (X₁: 0.5–2.0 wt%) and homogenization speed (X₂: 10,000–20,000 rpm). Response variables include particle size (Y₁) and polydispersity index (Y₂).
  • Data Interpretation : Use ANOVA to identify significant factors. For DDAB-coated NLCs, surfactant concentration had a p-value <0.001 on particle size, while homogenization speed was non-significant (p=0.12) .

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